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Compound of Interest

Compound Name: alpha-Lactose

Cat. No.: B080435

Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource provides in-depth guidance on minimizing and controlling
amorphous content in crystalline alpha-lactose monohydrate.

Frequently Asked Questions (FAQS)

Q1: What is amorphous lactose and why is its presence a concern?

Al: Amorphous lactose is a form of lactose that lacks a defined crystalline structure.[1][2]
Unlike its crystalline counterpart, it is thermodynamically unstable due to its higher energy
state.[1][2] The presence of even small amounts of amorphous content, particularly on the
surface of particles, can be problematic as it is highly hygroscopic, meaning it readily absorbs
moisture from the environment.[1][3][4][5][6][7] This moisture absorption can lead to significant
issues such as particle agglomeration, caking, and sticking during storage and processing.[1]
[3] Furthermore, the absorbed water can act as a plasticizer, lowering the glass transition
temperature (Tg) and inducing recrystallization, which can alter the physical properties and
performance of the final product, such as in dry powder inhaler formulations.[1][3][8]

Q2: What are the primary causes of amorphous content generation in crystalline lactose?

A2: Amorphous content is typically introduced through mechanical and thermal stresses during
processing.[1][2] The main culprits include:
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e Drying Processes: Rapid drying methods like spray drying can cause dissolved lactose at
the crystal surface to solidify without sufficient time to form an ordered crystalline structure.
[1][2][9] This is often referred to as Type | amorphous lactose.[1][2]

o Comminution (Milling/Micronization): Mechanical processes used to reduce particle size,
such as sieving, milling, or micronization, apply significant energy that can disrupt the crystal
lattice, creating disordered or amorphous regions on the particle surface.[1][2][10][11] This is
known as Type Il amorphous lactose.[1][2] Prolonged milling times and higher energy inputs
generally lead to a greater degree of amorphization.[10][11][12]

Q3: How can | control or minimize the formation of amorphous content during my experiments?

A3: Minimizing amorphous content involves careful control of processing parameters and post-
processing conditioning.

e During Spray Drying: Adjusting the humidity and temperature of the drying air can promote
in-process crystallization. Increasing the difference between the particle temperature (Tp)
and its glass transition temperature (Tg) can enhance the crystallization rate.[13][14] For
instance, using humid air can lower the Tg while an insulated drying chamber can increase
Tp, improving crystallinity.[14]

o During Milling: The degree of amorphization is related to the milling conditions. Optimizing
parameters such as milling time, ball-to-powder mass ratio, and the energy of the milling
process can help control the formation of amorphous content.[11][12] The relationship can
be complex, with an initial stage dominated by particle size reduction and a later stage
dominated by amorphization.[12]

o Post-Processing Conditioning: A highly effective method is to condition the lactose powder at
a controlled relative humidity (RH) and temperature.[1][3] This allows the unstable
amorphous regions to absorb moisture and convert into the more stable crystalline form
before the material is used in a final formulation.[1][3] However, this process must be
carefully controlled to avoid excessive particle agglomeration.[1]

Q4: What is the impact of storage conditions on amorphous lactose?

A4 Storage conditions are critical due to the unstable nature of amorphous lactose.[1][2]
Exposure to temperatures and humidity levels above the material's glass transition temperature
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will cause the amorphous regions to absorb moisture and recrystallize.[1][8][15][16] This can
lead to caking, lumping, and changes in powder flowability.[3] Therefore, it is crucial to store
lactose under dry and cool conditions, ideally below its Tg, to suppress crystallization and
maintain its physical properties over time.[1][3]

Troubleshooting Guide
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Problem

Potential Cause(s)

Recommended Solution(s)

High amorphous content

detected after milling.

Excessive mechanical energy
during the milling process
disrupts the crystal lattice.[10]
[11][17] Prolonged milling
times or high-intensity milling
increases the degree of

amorphization.[11][12]

Reduce milling time and/or
intensity. Optimize the ball-to-
powder ratio, as this affects the
stress energy distribution in the
milling jar.[12] Consider a
multi-stage milling process with

lower energy at each stage.

Product shows significant
caking and poor flowability

during storage.

The amorphous content is
absorbing ambient moisture,
leading to plasticization,
recrystallization, and the
formation of solid bridges
between particles.[3][18] This
is more severe in powders with
higher initial amorphous
content (>10%).[18][19]

Store the material in tightly
sealed containers under low
humidity and low temperature
conditions to stay below the
glass transition temperature.[1]
Before storage, consider
conditioning the powder at a
controlled relative humidity to
convert amorphous content to

its stable crystalline form.[1][3]

Inconsistent or unexpected
results from analytical
guantification of amorphous

content.

Different analytical techniques
measure different physical
properties, which can lead to
varied results.[1][20] The
amorphous content is unstable
and can change over time
depending on environmental
exposure, so the timing of the

measurement is critical.[1][2]

Use at least two
complementary analytical
techniques for quantification
(see Table 1).[21] Always
perform the analysis at the
time the material is to be used
in the formulation, as data from
the time of production may not
be representative.[1][2] Ensure
reference standards (100%
crystalline and 100%
amorphous) are properly
prepared and stored.[22]

Spray-dried lactose has high
amorphous content and poor

process vyield.

Rapid drying in a spray dryer
provides limited time for
crystallization to occur.[14]

Low outlet temperatures and

Increase the crystallization rate
by raising the particle
temperature (Tp) and lowering

the glass transition
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low humidity can result in a

product that is primarily

amorphous and sticky, leading

to wall deposition and low

yield.[14]

temperature (Tg). This can be
achieved by using humidified
inlet air and an insulated
drying chamber.[13][14]
Adjusting outlet temperature
and humidity is critical; for
example, an outlet RH below
3% and a temperature above
105°C can promote

crystallization.[14]

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for Quantifying Amorphous Content in Lactose
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Analytical Technique

Approximate
Detection Limit (%

Principle of

Measurement
w/w)

Key Considerations

Powder X-Ray
Diffraction (PXRD)

Measures the degree
of long-range
molecular order. The
amorphous phase
contributes to a
diffuse halo, while the
crystalline phase
produces sharp Bragg
peaks.[1][20]

0.5 - 5%[22][23]

The only method that
directly reveals the
crystallographic
nature of the material.
[20] Can be improved
with chemometric

evaluation.[23]

Differential Scanning

Measures the heat
flow associated with
thermal events. Can

quantify the

Conventional DSC
can be challenging for
lactose as dehydration

and recrystallization

) exothermic energy of 1-10%[22] events may overlap.
Calorimetry (DSC) o
recrystallization or the [20] Modulated DSC
change in heat (MDSC) or StepScan
capacity at the glass DSC can offer better
transition (Tg).[1][21] sensitivity.[20][21]
A gravimetric
technique that Highly sensitive
measures moisture method. Can
uptake. Amorphous distinguish between
lactose is more different types of
] hygroscopic than amorphous content
Dynamic Vapor ]
crystalline lactose. ~0.2%[22] based on the RH at

Sorption (DVS)

Quantification can be
based on
recrystallization
events or moisture
sorption isotherms.[1]
[3][22][24]

which they crystallize.
[1] Isotherm analysis

(e.g., BET fitting) can
provide accurate

quantification.[24]
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Measures the heat

released during the

A very sensitive

Isothermal recrystallization of the technique that directly
Microcalorimetry amorphous phase, ~0.5%[22] measures the
(IMC) which is induced by enthalpy of
exposure to a crystallization.[3]
controlled humidity.[3]
Measures the
difference in the heat Based on the principle
) ] of solution between that the heat of
Solution Calorimetry ) o
the amorphous and ~1%[22] dissolution is

(SC)

crystalline states
when dissolved in a
solvent.[1][21]

proportional to the

amorphous content.[1]

Thermal Gravimetric

Measures changes in
mass as a function of
temperature. Can be

used to differentiate

N/A for direct

Often used in
conjunction with DSC
or DTA to provide

complementary

Analysis (TGA) quantification ) )
between surface information about
water and water of water content and
crystallization.[1][25] thermal events.[25]
Visualizations
© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10632108/
https://surfacemeasurementsystems.com/wp-content/uploads/2022/07/App34-Amorphous-Content-Determination.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10632108/
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.tainstruments.com/pdf/literature/TA340%20Amorphous%20Content%20in%20Pharmaceuticals%20by%20MDSC%20MC%20DVS.pdf
https://surfacemeasurementsystems.com/wp-content/uploads/2022/07/App34-Amorphous-Content-Determination.pdf
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.pharmaexcipients.com/wp-content/uploads/2023/11/Complexities-related-to-the-amorphous-content-of-lactose-carriers.pdf
https://www.dairy-journal.org/articles/dst/pdf/2009/01/dst0805.pdf
https://www.dairy-journal.org/articles/dst/pdf/2009/01/dst0805.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Crystalline
o-Lactose

Mechanical Stress

Milling/
Micronization

Sources of Amorphous Content

Spray Drying

Thermal Stress

J

Controlled T/RH
|

1
|
|
I
1
1
1 Feedback
1
1
1
|
|
|
|

Loop

Feedback Loop

Low T/RH

. .

Miti'gation & Conirol
| |

Click to download full resolution via product page

Caption: Workflow of amorphous content generation and mitigation.
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Caption: Decision-making process for controlling amorphous content.
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Caption: Impact of environmental factors on lactose crystallinity.

Key Experimental Protocols

Protocol 1: Quantification of Amorphous Content using
Dynamic Vapor Sorption (DVS)
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This protocol is based on the moisture sorption isotherm method, which leverages the higher
hygroscopicity of amorphous lactose compared to its crystalline form.[3][24]

Objective: To determine the percentage of amorphous content in an alpha-lactose
monohydrate sample.

Materials & Equipment:

e Dynamic Vapor Sorption (DVS) Analyzer

e Microbalance (resolution 0.1 pg)

e Sample pans

e 100% crystalline alpha-lactose monohydrate (Reference Standard 1)

¢ 100% amorphous lactose (e.g., spray-dried or freeze-dried) (Reference Standard 2)
o Test samples with unknown amorphous content

Procedure:

e Preparation of Standards:

o To prepare the 100% crystalline standard, condition alpha-lactose monohydrate at a high
relative humidity (e.g., 90% RH) for 24 hours to ensure full crystallinity, followed by storage
in a desiccator.[22]

o The 100% amorphous standard can be prepared by spray drying or freeze drying a
lactose solution.[22][24] Store immediately over a desiccant at low temperatures (e.g.,
3°C) to prevent recrystallization.[22]

o Prepare a series of calibration standards by accurately mixing the 100% amorphous and
100% crystalline standards to achieve known concentrations (e.g., 0.5%, 1%, 2%, 5%,
10% w/w amorphous).

o Sample Analysis:
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o Place a precisely weighed amount of the sample (typically 5-15 mg) into a DVS sample
pan.

o Load the pan into the DVS instrument.
o Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt < 0.002% min~1).

o Optional Preconditioning: To remove differences between various types of amorphous
lactose (e.g., spray-dried vs. freeze-dried), precondition the sample at 35% RH before
starting the isotherm measurement.[24]

o Begin the sorption isotherm measurement at a constant temperature (e.g., 25°C). Increase
the RH in steps (e.g., 0% to 40% RH in 10% increments). The upper RH limit should be
kept below the point where significant crystallization occurs for the calibration curve
(typically <40% RH).[22]

o At each RH step, allow the sample to equilibrate until a stable mass is recorded.

o Data Analysis:

o Plot the equilibrium moisture content (% mass change) against the relative humidity for
each calibration standard and the unknown sample.

o Fit the sorption isotherm data (up to 40% RH) for each standard using the Brunauer,
Emmett, and Teller (BET) model to calculate the monolayer moisture content (Xm).[24]

o Create a calibration curve by plotting the calculated Xm values against the known
amorphous content (%) of the standards. A linear correlation should be observed.[24]

o Using the Xm value calculated for the unknown sample, determine its amorphous content
from the linear calibration curve.

Protocol 2: Quantification of Amorphous Content using
Differential Scanning Calorimetry (DSC)

This protocol quantifies amorphous content by measuring the heat released during the
crystallization of the amorphous fraction upon heating.[1]
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Objective: To determine the percentage of amorphous content by measuring the enthalpy of
crystallization.

Materials & Equipment:

Differential Scanning Calorimeter (DSC) with a cooling accessory

Hermetically sealed aluminum pans and lids

Crimper for sealing pans

100% amorphous lactose (Reference Standard)

Test samples with unknown amorphous content

Procedure:

e Preparation of Standard:

o Prepare a 100% amorphous lactose standard by spray drying or freeze drying.

o Accurately weigh 3-5 mg of the 100% amorphous standard into an aluminum DSC pan
and hermetically seal it.

e DSC Analysis of the Standard:

o Place the sealed pan in the DSC cell. An empty, sealed pan should be used as a
reference.

o Equilibrate the sample at a low temperature (e.g., 25°C).

o Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the
crystallization event (e.g., to 200°C).

o Record the heat flow. An exothermic peak will be observed, which corresponds to the
crystallization of the amorphous lactose.
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o Integrate the area of the exotherm to determine the specific enthalpy of crystallization
(AHc,ref in J/g). This value represents the energy released by a 100% amorphous sample.

o DSC Analysis of the Test Sample:

o Accurately weigh 3-5 mg of the unknown sample into an aluminum DSC pan and
hermetically seal it.

o Run the same temperature program as used for the standard.

o Integrate the area of the crystallization exotherm for the unknown sample to determine its
specific enthalpy of crystallization (AHc,sample in J/g).

o Data Analysis:

o Calculate the percentage of amorphous content in the test sample using the following
equation:

% Amorphous Content = (AHc,sample / AHc,ref) x 100

o Note: This method assumes that the presence of crystalline material does not affect the
crystallization enthalpy of the amorphous fraction. The heating rate can influence the
results, so it must be kept consistent across all measurements. For materials with low
amorphous content, the heat flows can be very small, potentially requiring a more
sensitive instrument like a microcalorimeter.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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